![molecular formula C14H12O4S3 B2639004 Diethyl dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylate CAS No. 502764-52-5](/img/structure/B2639004.png)

Diethyl dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

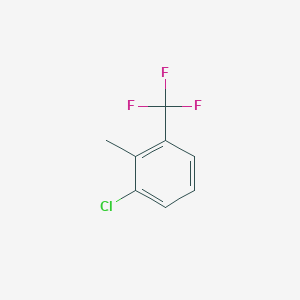

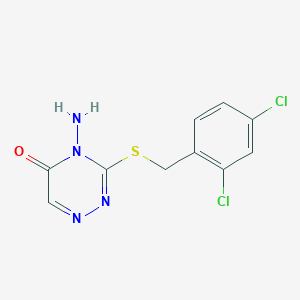

Diethyl dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarboxylate is a chemical compound with the molecular formula C14H12O4S3 . It has a molecular weight of 340.4 g/mol . This compound is often used as a building block for synthesizing a variety of optoelectronic materials .

Synthesis Analysis

A one-pot synthesis of 2,6-dibromodithieno[3,2-b;2’,3’-d]thiophene (dibromo-DTT, 4) was developed. A key step was bromodecarboxylation of DTT-2,6-dicarboxylic acid, obtained by saponification of the diester 1 .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12O4S3/c1-3-17-13(15)9-5-7-11(20-9)12-8(19-7)6-10(21-12)14(16)18-4-2/h5-6H,3-4H2,1-2H3 . The compound has a planar structure and high π-electron density .Chemical Reactions Analysis

This compound acts as a donor building block for synthesizing a variety of optoelectronic materials . It can be used as an active layer with high charge mobility and environmental stability for the development of organic electronic devices .Physical And Chemical Properties Analysis

This compound has a high resonance energy, more electrophilic reactivity than benzene, high π-electron density, and a planar structure . It also has a topological polar surface area of 137 Ų .Applications De Recherche Scientifique

Organic Synthesis and Material Development

Diethyl dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylate has been utilized in the synthesis of semiconducting organic materials through methods involving bromination and cross-coupling reactions. These processes highlight the compound's relevance in creating materials with potential applications in waste disposal and electronic devices (Frey et al., 2006).

Electropolymerization for Electronic Properties

This compound serves as a precursor for electropolymerization to generate conjugated polymers with significant electronic properties. The synthesis approach and the resultant polymers' characterization underscore their potential in electronic applications, specifically for creating electrogenerated conjugated materials (Hergué et al., 2011).

Solar Energy Conversion

In the context of renewable energy, derivatives of this compound have been incorporated into dye-sensitized solar cells, demonstrating a notable energy conversion efficiency. This application exemplifies the material's utility in harnessing solar power, thus contributing to advancements in sustainable energy technologies (Kwon et al., 2011).

Organic Field-Effect Transistors (OFETs)

The development of small molecular organic semiconductors based on this compound for use in organic field-effect transistors highlights its significant electronic functionality. These semiconductors exhibit excellent thermal stability and charge carrier mobility, indicating their potential in the advancement of OFET technology (Choi et al., 2021).

Electrochromic Applications

Conjugated polymers derived from this compound have been explored for their electrochromic properties, exhibiting multicolor changes and high optical contrasts. Such materials offer promising prospects for applications in electrochromic devices, displays, and inks, showcasing the versatility of this compound in smart materials development (Neo et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Dithieno[3,2-b:2’,3’-d]thiophene (DTT) derivatives are emerging as important organic photovoltaic materials due to better π-conjugation across fused thiophene rings . They have potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching, and more . This opens up challenging opportunities related to this privileged building block in both material sciences and functional supramolecular chemistry .

Propriétés

IUPAC Name |

diethyl 3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S3/c1-3-17-13(15)9-5-7-11(20-9)12-8(19-7)6-10(21-12)14(16)18-4-2/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBIAKZMSXMKTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)C3=C(S2)C=C(S3)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-carbamoyl-2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2638924.png)

![7-Fluoro-3-[2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-yl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2638927.png)

![9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B2638930.png)

![5-[(1S)-1-Aminopropyl]-1-methyl-1,2,4-triazole-3-carboxylic acid;hydrochloride](/img/structure/B2638936.png)

![Ethyl 5-[(3-fluorobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2638937.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2638940.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2638942.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B2638943.png)